2-Amino-3-oxo-3-phenylpropanoic acid, also known as phenylpyruvic acid, is an organic compound classified as an amino acid derivative. It features an amino group (–NH₂), a carboxyl group (–COOH), and a ketone group (C=O), making it a crucial intermediate in the metabolism of phenylalanine. This compound is particularly significant in biochemical pathways and has implications in various scientific fields.
The compound can be sourced from natural biological processes as well as through synthetic methods. It is produced during the metabolism of phenylalanine, an essential amino acid found in many proteins. Additionally, it can be synthesized through chemical reactions involving phenylalanine or its derivatives.
2-Amino-3-oxo-3-phenylpropanoic acid is classified under:
The synthesis of 2-amino-3-oxo-3-phenylpropanoic acid can be achieved through several methods:
The reaction conditions for the oxidation method typically involve:
The molecular formula of 2-amino-3-oxo-3-phenylpropanoic acid is . Its structure includes:
| Property | Value |
|---|---|
| CAS Number | 56884-61-8 |
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | 2-amino-3-oxo-3-phenylpropanoic acid |
| InChI Key | FFSGLKWXIJLRST-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C(C(=O)O)N |
2-Amino-3-oxo-3-phenylpropanoic acid participates in various chemical reactions:
The major products formed from these reactions include:
Common reagents and conditions used include:
The mechanism of action for 2-amino-3-oxo-3-phenylpropanoic acid primarily involves its conversion to phenylpyruvate by the enzyme phenylalanine ammonia lyase. This conversion is crucial for further metabolic pathways that lead to the production of various metabolites, including phenylacetate and other aromatic compounds.
2-Amino-3-oxo-3-phenylpropanoic acid typically appears as a white crystalline solid. Its melting point and solubility characteristics are important for its applications in laboratory settings.
The compound exhibits typical behavior of amino acids, including:
Relevant data includes:
2-Amino-3-oxo-3-phenylpropanoic acid has several scientific uses:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6